molecular formula C12H6BrClS B13712275 1-Bromo-8-chlorodibenzo[b,d]thiophene

1-Bromo-8-chlorodibenzo[b,d]thiophene

Cat. No.: B13712275
M. Wt: 297.60 g/mol
InChI Key: BXKZLOWGYPHSSD-UHFFFAOYSA-N
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Description

1-Bromo-8-chlorodibenzo[b,d]thiophene is a chemical compound with the molecular formula C12H6BrClS. It is a derivative of dibenzothiophene, which is a sulfur-containing heterocyclic aromatic compound. This compound is characterized by the presence of both bromine and chlorine atoms attached to the dibenzothiophene core, making it a valuable intermediate in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-8-chlorodibenzo[b,d]thiophene can be synthesized through various synthetic routes. One common method involves the bromination and chlorination of dibenzothiophene. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-8-chlorodibenzo[b,d]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Electrophilic Substitution: Reagents such as aluminum chloride and iron(III) chloride are often used.

    Oxidation: Reagents like potassium permanganate and chromium trioxide can be employed.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzothiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-Bromo-8-chlorodibenzo[b,d]thiophene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-8-chlorodibenzo[b,d]thiophene involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in determining the compound’s reactivity and interactions with other molecules. These interactions can lead to various chemical transformations and biological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-8-chlorodibenzofuran: Similar in structure but contains an oxygen atom instead of sulfur.

    8-Bromo-1-chlorodibenzo[b,d]thiophene: A positional isomer with the bromine and chlorine atoms swapped.

    Dibenzothiophene: The parent compound without any halogen substitutions

Uniqueness

1-Bromo-8-chlorodibenzo[b,d]thiophene is unique due to the specific positioning of the bromine and chlorine atoms on the dibenzothiophene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and material science .

Properties

Molecular Formula

C12H6BrClS

Molecular Weight

297.60 g/mol

IUPAC Name

1-bromo-8-chlorodibenzothiophene

InChI

InChI=1S/C12H6BrClS/c13-9-2-1-3-11-12(9)8-6-7(14)4-5-10(8)15-11/h1-6H

InChI Key

BXKZLOWGYPHSSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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